
Methyl 5-bromo-2-chloro-4-methoxybenzoate
説明
Methyl 5-bromo-2-chloro-4-methoxybenzoate is a chemical compound that is part of a broader class of substances known as benzoates. These compounds are characterized by a benzoic acid structure with various substituents that alter their chemical and physical properties. The specific compound has bromo, chloro, and methoxy functional groups attached to the benzene ring, which can significantly influence its reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of related benzoate compounds often involves multi-step chemical reactions that introduce the desired functional groups onto the benzene ring. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound with some similar substituents, was achieved through a sequence of bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification starting from 4-bromo-2-fluorotoluene . Although the exact synthesis of this compound is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, with appropriate modifications to introduce the chloro substituent at the correct position on the benzene ring.
Molecular Structure Analysis
The molecular structure of benzoate derivatives can be analyzed using various spectroscopic techniques, such as FTIR, FT-Raman, UV, and NMR. For example, the structure of 4-amino-5-chloro-2-methoxybenzoic acid was optimized using density functional theory (DFT), and its vibrational frequencies were calculated and compared with experimental data . The molecular structure is crucial for understanding the reactivity and biological activity of the compound. X-ray crystallography and molecular modeling can provide detailed insights into the three-dimensional conformation of the molecules, as seen in the structural analyses performed on related compounds .
Chemical Reactions Analysis
Benzoate esters can participate in various chemical reactions, including nucleophilic substitution reactions. For instance, Bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives . The presence of electron-withdrawing groups such as bromo and chloro in this compound would influence its reactivity in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. The presence of substituents affects properties such as solubility, melting point, and reactivity. Spectroscopic methods provide valuable information about these properties. For example, the FTIR and FT-Raman spectra of 4-amino-5-chloro-2-methoxybenzoic acid were recorded and interpreted in terms of fundamental modes, combination, and overtone bands . The HOMO-LUMO analysis can be used to determine the charge transfer within the molecule, which is important for understanding its chemical reactivity . Additionally, the first-order hyperpolarizability and nonlinear optical properties of these compounds can be of interest for materials science applications .
科学的研究の応用
Organic Synthesis Applications
Methyl 5-bromo-2-chloro-4-methoxybenzoate is a valuable intermediate in the synthesis of complex organic molecules. Its utility is highlighted in the development of novel synthetic routes and methodologies:
Synthesis of Complex Molecules : It has been used as a key intermediate in the synthesis of various complex organic compounds due to its reactive bromo and chloro groups, which offer multiple points of functionalization. This enables the construction of diverse molecular architectures critical in medicinal chemistry and material science (Shinohara et al., 2014).
Development of Antioxidant, Antitumor, and Antimicrobial Agents : Derivatives synthesized from this compound have shown significant bioactivity, including antioxidant, antitumor, and antimicrobial effects. This underscores its importance in the development of new therapeutic agents (Paulrasu et al., 2014).
Material Science Applications
The compound's utility extends to material science, where it is used in the synthesis of materials with potential applications in electronics, photonics, and as catalysts:
- Synthesis of Photodynamic Therapy Agents : The compound has been employed in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yields. These materials are crucial for the development of Type II photosensitizers used in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Pharmacological Applications
While specific pharmacological applications of this compound itself may be limited, the derivatives synthesized from this compound have shown significant potential:
- Development of Dual Antagonists for Serotonin and Dopamine Receptors : Research into benzamide derivatives synthesized from related compounds has led to the identification of potent dual antagonists for serotonin 5-HT3 and dopamine D2 receptors, indicating potential applications in the treatment of conditions such as emesis and schizophrenia (Hirokawa et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
methyl 5-bromo-2-chloro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOKUICTJWOOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)
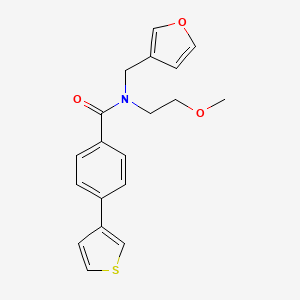
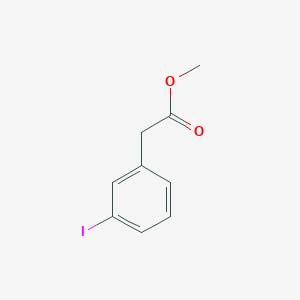

![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)
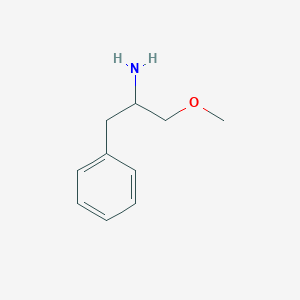
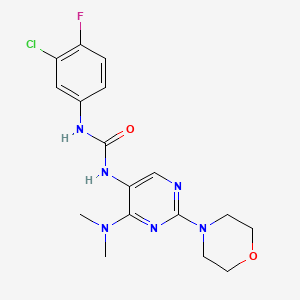
![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)

![Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2530444.png)

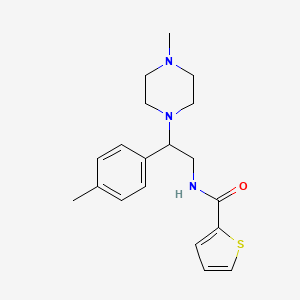

![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)